JNK2 and JNK3 Inhibitory Potency – Class-Level Inference vs. TCS JNK 5a
The target compound contains the identical 3-cyano-tetrahydrobenzothiophene scaffold required for JNK2/3 inhibition. In the parent publication, compound 5a (TCS JNK 5a, naphthalene-1-carboxamide analog) exhibited JNK3 pIC50 = 6.7 and JNK2 pIC50 = 6.5, while compound 11a showed JNK3 pIC50 = 6.6 and JNK2 pIC50 = 6.5 . Direct potency data for the 4-ethoxybenzamide analog (329222-42-6) is not publicly available; its activity is inferred from the shared pharmacophore and is expected to fall within the range observed for the series, though the 4-ethoxy substituent may modulate potency relative to the naphthyl or phenyl analogs .
| Evidence Dimension | JNK3 and JNK2 inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | TCS JNK 5a (naphthalene-1-carboxamide analog, CAS 312917-14-9): JNK3 pIC50 = 6.7, JNK2 pIC50 = 6.5; Compound 11a: JNK3 pIC50 = 6.6, JNK2 pIC50 = 6.5 |
| Quantified Difference | Unknown; no direct head-to-head data exists for the target compound |
| Conditions | Human JNK2 and JNK3 kinase activity assays as described in Angell et al. 2007, Bioorg. Med. Chem. Lett. |
Why This Matters
Knowing the expected potency range allows researchers to estimate effective working concentrations for cell-based assays and to contextualize this analog within the broader SAR series.
- [1] Angell, R. M. et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg. Med. Chem. Lett. 17, 1296–1301 (2007). PMID: 17194588; DOI: 10.1016/j.bmcl.2006.12.003. View Source
